molecular formula C26H23N9OS B11039713 6-(2-aminophenyl)-3-({4,6-bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl}sulfanyl)-1,2,4-triazin-5(4H)-one

6-(2-aminophenyl)-3-({4,6-bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl}sulfanyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B11039713
M. Wt: 509.6 g/mol
InChI Key: SSJKODLQQAQMBN-UHFFFAOYSA-N
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Description

6-(2-aminophenyl)-3-({4,6-bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl}sulfanyl)-1,2,4-triazin-5(4H)-one is a heterocyclic organic compound. Let’s break down its structure:

  • The core structure consists of a triazine ring (1,2,4-triazine) with a sulfur atom attached.
  • The triazine ring contains two nitrogen atoms and one carbon atom.
  • The compound also features an aminophenyl group (with an amino group at the 2-position of the phenyl ring) and two 3-methylphenylamino groups attached to the triazine ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but here’s a common approach:

    Condensation Reaction:

Industrial Production: Industrial production methods may involve large-scale reactions using optimized conditions. specific industrial processes for this compound are proprietary and not widely disclosed.

Chemical Reactions Analysis

Reactions:

    Oxidation: Undergoes oxidation reactions, especially at the sulfur atom.

    Substitution: Exhibits nucleophilic substitution reactions due to the presence of amino groups.

    Reduction: Can be reduced to corresponding amines.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

    Substitution: Alkyl halides or other electrophiles.

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).

Major Products:
  • Oxidation: Sulfone derivatives.
  • Substitution: Various substituted derivatives.
  • Reduction: Amines.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: Research into its pharmacological properties and potential drug development.

    Industry: May serve as a precursor for dyes, pigments, or other specialty chemicals.

Mechanism of Action

The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

While there are no direct analogs with precisely the same structure, similar compounds include other triazine derivatives and aminophenyl-substituted molecules.

Properties

Molecular Formula

C26H23N9OS

Molecular Weight

509.6 g/mol

IUPAC Name

6-(2-aminophenyl)-3-[[4,6-bis(3-methylanilino)-1,3,5-triazin-2-yl]sulfanyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C26H23N9OS/c1-15-7-5-9-17(13-15)28-23-31-24(29-18-10-6-8-16(2)14-18)33-25(32-23)37-26-30-22(36)21(34-35-26)19-11-3-4-12-20(19)27/h3-14H,27H2,1-2H3,(H,30,35,36)(H2,28,29,31,32,33)

InChI Key

SSJKODLQQAQMBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)SC3=NN=C(C(=O)N3)C4=CC=CC=C4N)NC5=CC=CC(=C5)C

Origin of Product

United States

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